

# 2-tert-Butyl-4-hydroxyanisole-d3 molecular weight

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## Compound of Interest

Compound Name: 2-tert-Butyl-4-hydroxyanisole-d3

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An In-depth Technical Guide on **2-tert-Butyl-4-hydroxyanisole-d3**: Properties and Applications

This technical guide provides a comprehensive overview of **2-tert-Butyl-4-hydroxyanisole-d3**, a deuterated analog of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

## Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of butylated hydroxyanisole (BHA), a widely used antioxidant in food, cosmetics, and pharmaceuticals.<sup>[1][2][3]</sup> Its deuterated form, **2-tert-Butyl-4-hydroxyanisole-d3**, serves as a valuable internal standard for analytical and pharmacokinetic research.<sup>[4]</sup> The inclusion of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based analyses, thereby enhancing the accuracy of quantification in biological matrices.<sup>[4]</sup>

## Molecular Weight Data

The key physical property differentiating **2-tert-Butyl-4-hydroxyanisole-d3** from its non-deuterated counterpart is its molecular weight. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, specifically on the methoxy group, as indicated by its IUPAC name: 3-(tert-butyl)-4-(methoxy-d3)phenol.<sup>[4]</sup>

| Compound                                     | Chemical Formula  | Molecular Weight ( g/mol ) |
|--|---|----------------------------|
| 2-tert-Butyl-4-hydroxyanisole                | C <sub>11</sub> H <sub>16</sub> O <sub>2</sub>                | 180.24, 180.25[5][6]       |
| 2-tert-Butyl-4-hydroxyanisole-d <sub>3</sub> | C <sub>11</sub> H <sub>13</sub> D <sub>3</sub> O <sub>2</sub> | 183.26[4][7]               |

## Experimental Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

The primary application of **2-tert-Butyl-4-hydroxyanisole-d<sub>3</sub>** is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its use.

Objective: To accurately quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

- 2-tert-Butyl-4-hydroxyanisole (analyte)
- **2-tert-Butyl-4-hydroxyanisole-d<sub>3</sub>** (internal standard, IS)
- Biological matrix (e.g., rat plasma)
- Solvents for extraction (e.g., methylene chloride)
- Reagents for derivatization (if necessary, e.g., trifluoroacetic anhydride)
- LC-MS/MS system

Procedure:

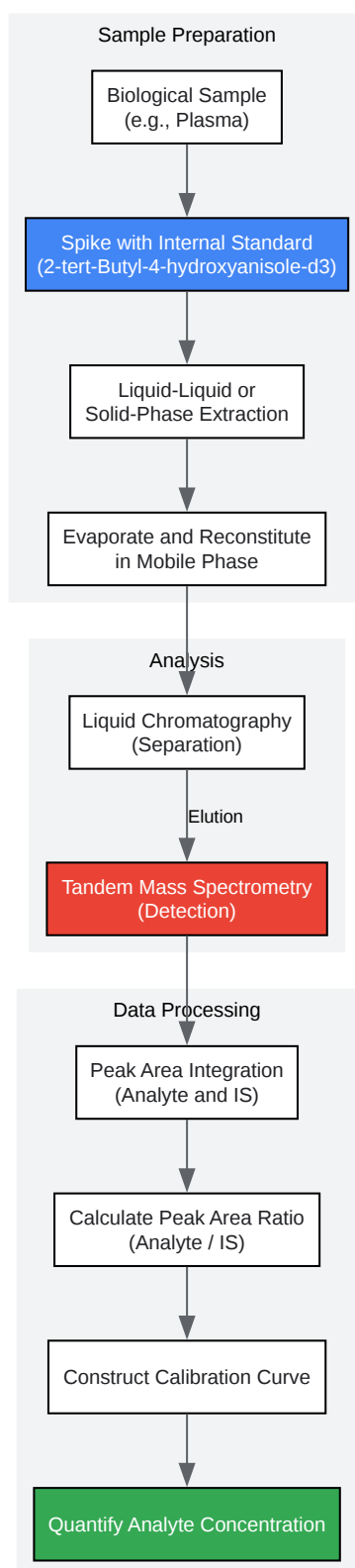
- Preparation of Standard Solutions:

- Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol).
- Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:
  - To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard (**2-tert-Butyl-4-hydroxyanisole-d3**).
  - Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix. For instance, an extraction can be carried out using methylene chloride.
  - Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
  - Derivatization may be performed to improve chromatographic and mass spectrometric properties.
- LC-MS/MS Analysis:
  - Inject the prepared samples onto the LC-MS/MS system.
  - Develop a chromatographic method to separate the analyte and internal standard from other matrix components.
  - Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Workflow Visualization

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical method.



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Caption: Workflow for quantitative analysis using a deuterated internal standard.

## Conclusion

**2-tert-Butyl-4-hydroxyanisole-d3** is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard significantly improves the reliability and accuracy of quantitative assays for 2-tert-Butyl-4-hydroxyanisole. The detailed protocol and workflow provided in this guide offer a framework for the application of this stable isotope-labeled compound in a research setting.

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